3-(6-Methoxyphthalazin-1-yl)aniline
Description
3-(6-Methoxyphthalazin-1-yl)aniline is a heteroaromatic compound featuring a phthalazine core substituted with a methoxy group at position 6 and an aniline moiety at position 2. The methoxy group enhances solubility and modulates electronic properties, while the aniline moiety provides a site for further functionalization, such as coupling reactions or amide formation.
Properties
CAS No. |
193820-49-4 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(6-methoxyphthalazin-1-yl)aniline |
InChI |
InChI=1S/C15H13N3O/c1-19-13-5-6-14-11(8-13)9-17-18-15(14)10-3-2-4-12(16)7-10/h2-9H,16H2,1H3 |
InChI Key |
WQAXRZCQQNJJGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=NC(=C2C=C1)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxyphthalazin-1-yl)aniline typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarboxylic acids.
Industrial Production Methods
Industrial production of 3-(6-Methoxyphthalazin-1-yl)aniline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxyphthalazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phthalazine or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(6-Methoxyphthalazin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methoxyphthalazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and analytical data for 3-(6-Methoxyphthalazin-1-yl)aniline and related compounds from recent literature:
Key Observations :
- Substituent Effects : The methoxy group in 3-(6-Methoxyphthalazin-1-yl)aniline contrasts with the chlorinated pyrimidine in the compound from . Chlorine atoms increase molecular weight and lipophilicity, as reflected in the higher LCMS m/z (245 vs. ~238 for the target compound) .
- Complexity: The compound in features a dihydrobenzodioxin ring and a tertiary amine, contributing to its higher molecular weight (391.46 vs.
Biological Activity
3-(6-Methoxyphthalazin-1-yl)aniline, a compound with the CAS number 193820-49-4, belongs to the class of phthalazin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Molecular Structure:
- Molecular Formula: C13H12N2O
- Molecular Weight: 216.25 g/mol
- IUPAC Name: 3-(6-Methoxyphthalazin-1-yl)aniline
Properties Table:
| Property | Value |
|---|---|
| CAS Number | 193820-49-4 |
| Molecular Formula | C13H12N2O |
| Molecular Weight | 216.25 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of 3-(6-Methoxyphthalazin-1-yl)aniline is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to act as an inhibitor of specific protein kinases and may modulate signaling pathways involved in cell proliferation and apoptosis.
Potential Targets:
- Protein Kinases: Inhibition can lead to reduced cell growth in cancerous cells.
- Receptors: Interaction with cellular receptors may influence neurotransmitter release and inflammatory responses.
Biological Activities
Research indicates that 3-(6-Methoxyphthalazin-1-yl)aniline exhibits a range of biological activities:
Antitumor Activity:
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Antimicrobial Properties:
In vitro assays suggest that 3-(6-Methoxyphthalazin-1-yl)aniline possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects:
Research has indicated that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
-
Antitumor Efficacy Study:
- Objective: To evaluate the cytotoxic effects on MCF-7 and A549 cell lines.
- Method: Cells were treated with varying concentrations of the compound.
- Results: Significant dose-dependent inhibition of cell viability was observed, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.
-
Antimicrobial Activity Assessment:
- Objective: To assess the effectiveness against Staphylococcus aureus and Escherichia coli.
- Method: Disc diffusion method was employed.
- Results: The compound showed zones of inhibition measuring 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/disc.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of phthalazin derivatives, including 3-(6-Methoxyphthalazin-1-yl)aniline. These studies highlight:
- The compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Its potential to inhibit bacterial growth by disrupting cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
